![molecular formula C19H12N4O4S B2832429 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 377052-68-1](/img/structure/B2832429.png)
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H12N4O4S and its molecular weight is 392.39. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activities
A study by Bhale et al. (2018) synthesized derivatives of a similar compound and evaluated their therapeutic potential, finding that some derivatives exhibited good antitumor activities against the MCF-7 (breast carcinoma) cell line. Additionally, these compounds were found to possess excellent antioxidant activities and showed moderate anti-diabetic and anti-inflammatory activities (Bhale, Chavan, Dongare, Sankpal, & Bandgar, 2018).
Cytotoxic Potency
Sa̧czewski et al. (2004) prepared acrylonitriles substituted with triazoles or benzimidazoles and tested them for in vitro cytotoxic potency on human cancer cell lines. The study identified structure-activity relationships (SARs) indicating the potential of these compounds as cytotoxic agents, especially against breast carcinoma (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).
Spasmolytic Activities
Naruto et al. (1982) synthesized derivatives and screened them for spasmolytic activity, with some compounds demonstrating potent antispasmodic activities in vitro and in vivo (Naruto, Mizuta, Sawayama, Yoshida, Uno, Kawashima, Sohji, Kadokawa, & Nishimura, 1982).
Chemosensors for Cations
Hranjec et al. (2012) described the synthesis, crystal structure, and spectroscopic characterization of derivatives for potential use as chemosensors for different cations, indicating their utility in detecting Zn2+ and Ag+ cations through fluorescence spectroscopy (Hranjec, Horak, Tireli, Pavlović, & Karminski-Zamola, 2012).
Antiproliferative Activity
A series of derivatives was synthesized and tested for antiproliferative and antitubercular activity, highlighting the potential of these compounds in antimicrobial and antitumor research fields (Carta, Palomba, Boatto, Busonera, Murreddu, & Loddo, 2004).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O4S/c20-8-13(9-21-14-3-6-17-18(7-14)27-11-26-17)19-22-16(10-28-19)12-1-4-15(5-2-12)23(24)25/h1-7,9-10,21H,11H2/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMMJYSIDUWJCX-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile |
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